molecular formula C11H12N2O4 B301351 (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid

(3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid

Cat. No. B301351
M. Wt: 236.22 g/mol
InChI Key: WHTISUHSZYGVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid, also known as CMOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in regulating gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
(3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In addition, it has been shown to protect neurons from oxidative stress and other forms of cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid is its versatility and ease of synthesis, which makes it suitable for various research applications. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid is its low solubility in water, which can make it difficult to work with in certain experimental conditions. In addition, more research is needed to fully understand the safety and toxicity profile of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid, especially in vivo.

Future Directions

There are several future directions for research on (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid, including the development of more potent and selective analogs, the investigation of its potential use in combination with other drugs, and the exploration of its applications in material science. In addition, more research is needed to fully understand the mechanism of action of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, versatility, and potential therapeutic applications make it an attractive target for further research. However, more research is needed to fully understand its mechanism of action, safety profile, and potential limitations.

Synthesis Methods

The synthesis of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid involves a multi-step process that starts with the preparation of 3-cyano-4-(methoxymethyl)-6-methyl-2-pyridone. This compound is then reacted with chloroacetic acid to form the desired product, (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid. The synthesis of (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has been optimized to achieve high yields and purity, making it suitable for various research applications.

Scientific Research Applications

(3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has shown promising results as a potential anti-inflammatory and anti-cancer agent. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In drug discovery, (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has been used as a scaffold for the development of new drugs with improved efficacy and fewer side effects. In material science, (3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid has been used as a building block for the synthesis of novel materials with unique properties.

properties

Product Name

(3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetic acid

InChI

InChI=1S/C11H12N2O4/c1-7-3-8(6-17-2)9(4-12)11(16)13(7)5-10(14)15/h3H,5-6H2,1-2H3,(H,14,15)

InChI Key

WHTISUHSZYGVJQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1CC(=O)O)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)O)C#N)COC

Origin of Product

United States

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